3-(2-Bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid
Description
3-(2-Bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid is a bicyclic pyrazole derivative characterized by a norbornane (bicyclo[2.2.1]heptane) moiety substituted at the pyrazole ring’s 3-position and a carboxylic acid group at the 4-position. This structure confers unique steric and electronic properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-14-6-10(12(15)16)11(13-14)9-5-7-2-3-8(9)4-7/h6-9H,2-5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQWYWFNWLDBPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CC3CCC2C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various case studies that highlight its pharmacological properties.
The chemical formula of this compound is with a molecular weight of 191.28 g/mol. The compound is characterized by its bicyclic structure, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Chemical Formula | C11H17N3 |
| Molecular Weight | 191.28 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 71683192 |
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor activity by inhibiting key signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR pathways . The structure-activity relationship (SAR) analysis suggests that modifications in the pyrazole ring can enhance antitumor efficacy.
Anti-inflammatory and Antibacterial Properties
In addition to antitumor effects, pyrazole derivatives have shown promising anti-inflammatory and antibacterial activities. For instance, compounds derived from pyrazoles have been reported to inhibit the production of pro-inflammatory cytokines and exhibit antibacterial effects against various pathogens . The mechanism often involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Case Studies
- Antifungal Activity : A study evaluated the antifungal activity of novel pyrazole derivatives against several phytopathogenic fungi. The results demonstrated that certain derivatives exhibited moderate to excellent antifungal activity, outperforming standard treatments like boscalid .
- Xanthine Oxidase Inhibition : Another investigation focused on the inhibitory effects of pyrazole-based compounds on xanthine oxidase (XO), an enzyme involved in uric acid production. Compounds similar to this compound showed moderate inhibitory activity, suggesting potential applications in treating gout and other hyperuricemia-related conditions .
Structure-Activity Relationships (SAR)
The biological activities of this compound can be attributed to its structural features:
- Bicyclic Structure : The bicyclic component enhances binding affinity to biological targets.
- Functional Groups : The presence of carboxylic acid and methyl groups plays a crucial role in modulating biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 3-[[[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amino]carbonyl]bicyclo[2.2.1]heptane-2-carboxylic Acid
CAS : 1005251-84-2
Molecular Formula : C₁₅H₂₁N₃O₃
Molar Mass : 291.35 g/mol
Structural Similarities and Differences:
| Feature | Target Compound | Analog (CAS 1005251-84-2) |
|---|---|---|
| Bicycloheptanyl Group | At pyrazole 3-position | At bicycloheptane 3-position |
| Pyrazole Substituents | 1-methyl, 4-carboxylic acid | 1,3-dimethyl, 4-methylaminocarbonyl |
| Functional Groups | Carboxylic acid (direct) | Amide linkage (carbamoyl) |
| Molecular Complexity | Lower (no amide bond) | Higher (amide and additional methyl) |
However, steric hindrance from the dimethylpyrazole group in the analog could reduce bioavailability .
Mercury-Containing Bicycloheptanyl Derivatives
Several mercury-based bicycloheptanyl compounds are documented in the Pharos Project (e.g., [89036-46-4], [42085-80-3]). These include:
- 4-Bicyclo[2.2.1]heptanyl(2-methylpropyl)mercury ([89036-46-4])
- Chloro-(2-methoxy-3-bicyclo[2.2.1]heptanyl)mercury ([42085-80-3])
Comparison with Target Compound:
| Property | Target Compound | Mercury Analogs |
|---|---|---|
| Metal Content | None | Mercury (toxic, heavy metal) |
| Reactivity | Carboxylic acid reactivity (e.g., salt formation) | Organomercury reactivity (e.g., redox instability) |
| Applications | Potential drug candidates | Historical use in catalysis/synthesis |
The absence of mercury in the target compound eliminates toxicity concerns associated with organomercurials, making it more suitable for biomedical applications .
Functional Group Variations in Pyrazole Derivatives
Pyrazole-carboxylic acids with bicyclic substituents are rare. A notable example is 4-Chloromercuribenzoic acid ([59-85-8]), which shares a carboxylic acid group but lacks the bicycloheptanyl system. Its mercury content limits its utility compared to the target compound .
Research Implications
The target compound’s combination of a rigid bicycloheptanyl scaffold and pyrazole-carboxylic acid functionality positions it as a promising candidate for:
- Drug Design : Enhanced binding affinity due to steric effects.
- Materials Science : Thermal stability from the bicyclic system.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
